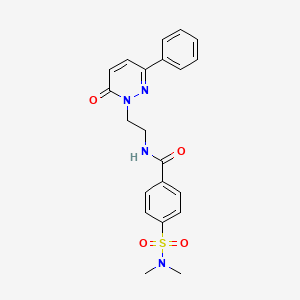

![molecular formula C10H14F3N3 B2421830 3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-amine CAS No. 937599-41-2](/img/structure/B2421830.png)

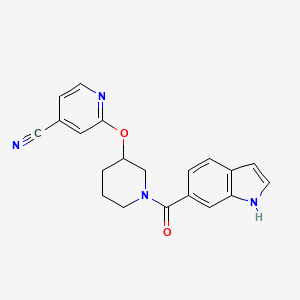

3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a potential pharmacological agent. It is used in various fields of research, including life sciences, organic synthesis, and environmental testing .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the intermediates, 3f, is formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole. This intermediate is then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .Molecular Structure Analysis

The IUPAC name of this compound is 3-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)-1-propanamine. Its InChI code is 1S/C10H14F3N3/c11-10(12,13)9-7-3-1-4-8(7)15-16(9)6-2-5-14/h1-6,14H2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Pd-catalyzed coupling reactions and hydrolysis .Physical And Chemical Properties Analysis

The molecular weight of this compound is 233.24. Its exact mass is 233.11398195. It has a complexity of 244 and a topological polar surface area of 43.8 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Diversity

Research has shown the use of related pyrazole derivatives in generating structurally diverse chemical libraries. These compounds are key in various alkylation and ring closure reactions, contributing to the synthesis of a wide range of heterocyclic compounds. The inclusion of pyrazole derivatives in these reactions demonstrates their importance in medicinal chemistry and drug development (Roman, 2013).

Catalyst in Domino Reactions

Pyrazole derivatives have been utilized as catalysts in multicomponent domino reactions. These reactions are notable for efficiently synthesizing complex molecules from simpler ones, demonstrating the utility of such compounds in green chemistry and organic synthesis (Prasanna, Perumal, & Menéndez, 2013).

Synthesis of Biologically Active Derivatives

Studies have focused on modifying amides and amines with fluorine-containing heterocycles, including pyrazole derivatives. This modification leads to the formation of new derivatives with potential biological activities, highlighting their role in the development of pharmaceutical compounds (Sokolov & Aksinenko, 2012).

Development of Antimicrobial Agents

Pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities. This includes the creation of novel compounds that show promise in combating bacterial and fungal infections, emphasizing their potential use in developing new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).

Anticancer Research

Research in the field of anticancer agents has included the synthesis of pyrazole derivatives. These compounds have been evaluated for their potential efficacy against various cancer cell lines, demonstrating the role of pyrazole derivatives in the ongoing search for new anticancer treatments (Titi et al., 2020).

Propiedades

IUPAC Name |

3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3N3/c11-10(12,13)9-7-3-1-4-8(7)16(15-9)6-2-5-14/h1-6,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAYVYJFTNNLAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(N=C2C(F)(F)F)CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

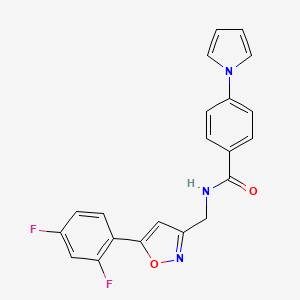

![N-(2-ethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2421752.png)

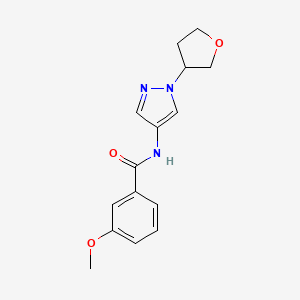

![N~4~-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2421753.png)

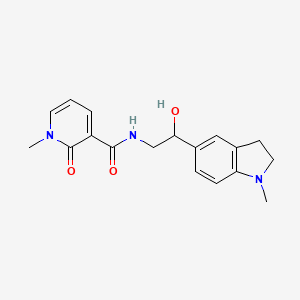

![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2421756.png)

![1H-Indol-3-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2421759.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2421762.png)

![1,3,7-Trimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2421764.png)

![1-Hydroxy-3,4-dimethoxy-7-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/no-structure.png)